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Compound of Interest

Compound Name:
5,7-Dichloro-3,4-dihydro-quinolin-

2-one

Cat. No.: B1431583 Get Quote

5,7-Dichloro-3,4-dihydro-quinolin-2-one: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential

synthesis, and speculative biological activities of 5,7-Dichloro-3,4-dihydro-quinolin-2-one.

Due to the limited availability of experimental data for this specific compound, this document

combines theoretical calculations, established synthetic methodologies for related compounds,

and analysis of structurally similar molecules to provide a foundational resource for

researchers.

Core Chemical Properties
Quantitative data for 5,7-Dichloro-3,4-dihydro-quinolin-2-one is not readily available in

published literature. The following table summarizes the predicted and calculated

physicochemical properties.
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Property Value Source

Molecular Formula C₉H₇Cl₂NO Calculated

Molecular Weight 216.07 g/mol Calculated

CAS Number Not available

Predicted XlogP3 2.6 Predicted

Predicted Hydrogen Bond

Donor Count
1 Predicted

Predicted Hydrogen Bond

Acceptor Count
1 Predicted

Predicted Rotatable Bond

Count
0 Predicted

Predicted Exact Mass 214.99047 g/mol Predicted

Predicted Monoisotopic Mass 214.99047 g/mol Predicted

Predicted Topological Polar

Surface Area
41.1 Å² Predicted

Predicted Heavy Atom Count 13 Predicted

Experimental Protocols: Proposed Synthesis
While a specific, validated synthesis for 5,7-Dichloro-3,4-dihydro-quinolin-2-one is not

documented, a plausible route can be extrapolated from established methods for the synthesis

of dihydroquinolin-2-ones. A common and effective method is the intramolecular cyclization of

N-aryl-α,β-unsaturated amides.

Hypothetical Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol describes a potential method for the synthesis of 5,7-Dichloro-3,4-dihydro-
quinolin-2-one starting from 3,5-dichloroaniline and acryloyl chloride.

Step 1: Synthesis of N-(3,5-dichlorophenyl)acrylamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1431583?utm_src=pdf-body
https://www.benchchem.com/product/b1431583?utm_src=pdf-body
https://www.benchchem.com/product/b1431583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen

atmosphere, dissolve 3,5-dichloroaniline (10.0 g, 61.7 mmol) in anhydrous dichloromethane

(100 mL).

Cool the solution to 0 °C using an ice bath.

Slowly add triethylamine (9.4 mL, 67.9 mmol) to the solution.

In a separate dropping funnel, prepare a solution of acryloyl chloride (5.6 g, 61.7 mmol) in

anhydrous dichloromethane (20 mL).

Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 30

minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with the addition of water (50 mL).

Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated

NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield N-(3,5-dichlorophenyl)acrylamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to 5,7-Dichloro-3,4-dihydro-quinolin-2-one

To a 250 mL round-bottom flask, add polyphosphoric acid (PPA) (50 g) and heat to 80°C.

Slowly add N-(3,5-dichlorophenyl)acrylamide (5.0 g, 23.1 mmol) to the hot PPA with vigorous

stirring.

Increase the temperature to 120 °C and maintain for 4 hours.
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Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and carefully pour it

onto crushed ice (200 g).

The precipitate formed is collected by vacuum filtration.

Wash the solid with cold water until the filtrate is neutral.

Dry the solid under vacuum.

Purify the crude product by column chromatography on silica gel using a suitable eluent

(e.g., a gradient of hexane and ethyl acetate) to afford 5,7-Dichloro-3,4-dihydro-quinolin-2-
one.

Potential Biological Activities and Signaling
Pathways
Direct biological studies on 5,7-Dichloro-3,4-dihydro-quinolin-2-one are not available.

However, the 3,4-dihydro-2(1H)-quinolinone scaffold is present in numerous natural and

synthetic compounds with a wide range of biological activities[1][2]. Furthermore, various

substituted quinoline derivatives have been investigated for their therapeutic potential[3].

Structurally related compounds, such as other halogenated quinolinones, have shown potential

as:

Anticancer Agents: Many quinoline derivatives exhibit cytotoxic effects against various

cancer cell lines. For instance, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown

low micromolar inhibition of cancer cell lines[4][5]. The specific substitution pattern of the

dichloro groups on the benzene ring could influence the compound's interaction with

biological targets.

Antimicrobial Agents: The quinolone core is famously the basis for a class of antibiotics

(fluoroquinolones). While 5,7-Dichloro-3,4-dihydro-quinolin-2-one is not a fluoroquinolone,

the general quinoline structure has been a fruitful scaffold for the development of

antibacterial and antifungal agents[3].
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Enzyme Inhibitors: Depending on the substitution pattern, dihydroquinolinone derivatives can

act as inhibitors of various enzymes. For example, some analogs have been explored as

inhibitors of enzymes like CYP11B2 (aldosterone synthase).

Further research is required to determine the specific biological activities and potential

signaling pathway modulation of 5,7-Dichloro-3,4-dihydro-quinolin-2-one.

Visualizations

Proposed Synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Step 1: Amide Formation

Step 2: Intramolecular Cyclization
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Caption: Proposed two-step synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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